Baohuoside VII

Description

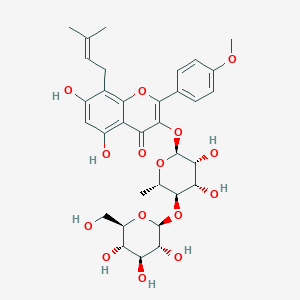

Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-23(38)31(29(46-30(17)21)15-6-8-16(43-4)9-7-15)48-32-27(42)25(40)28(14(3)44-32)47-33-26(41)24(39)22(37)20(12-34)45-33/h5-9,11,14,20,22,24-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+,28-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWUZNQATFVWGL-ITFJRHMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152562 | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119730-89-1 | |

| Record name | Baohuoside VII | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119730891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical and physical properties of Baohuoside VII?

An In-depth Technical Guide to Baohuoside VII

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a flavonoid glycoside that has garnered interest for its potential therapeutic properties, particularly in the context of bone health. As a member of the flavonoid family, it is a naturally occurring polyphenolic compound found in plant species of the Epimedium genus. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with insights into its biological activities and the experimental methodologies used to study them.

Chemical and Physical Properties

This compound is characterized by a core flavonoid structure linked to a disaccharide moiety. While some physicochemical data are readily available from suppliers and databases, other specific experimental values such as melting point and detailed spectral data are not widely reported in the current scientific literature.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | [1][2] |

| Synonyms | 3,5,7-(trihydroxy)-4'-methoxyl-8-prenylflavone-3-O-rhamnopyranosyl(4-1)-glucopyranoside | [1][2] |

| CAS Number | 119730-89-1 | [1][2] |

| Molecular Formula | C₃₃H₄₀O₁₅ | [1][2] |

| Molecular Weight | 676.7 g/mol | [1][2] |

| Appearance | Yellow powder | |

| Compound Type | Flavonoid | |

| Natural Source | Epimedium brevicornum Maxim. | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Insoluble or minimally soluble in water. A 10 mM solution in DMSO is commercially available. | |

| Storage and Stability | Store as a solid at 2-8°C for up to 24 months. Stock solutions in DMSO can be stored in tightly sealed vials at -20°C for up to two weeks. | |

| Melting Point | Not available in the surveyed literature. | |

| pKa | Not available in the surveyed literature. | |

| LogP | Not available in the surveyed literature. |

Spectral Data

Detailed experimental ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS) data for this compound are not available in the public domain literature that was surveyed. The structural elucidation of flavonoids is typically achieved through a combination of these spectroscopic techniques.

Biological Activity and Signaling Pathways

This compound is primarily investigated for its anti-osteoporotic activity . While detailed mechanistic studies specifically on this compound are limited, extensive research on the structurally similar and related compound, Baohuoside I (Icariside II) , provides significant insights into the likely mechanism of action.

Anti-Osteoporotic Effects of Baohuoside I (A Model for this compound)

Osteoporosis is a disease characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts and insufficient bone formation by osteoblasts. Research on Baohuoside I has demonstrated its potent inhibitory effects on osteoclastogenesis, the process of osteoclast formation.[3][4][5]

The primary signaling pathway implicated in osteoclast differentiation is initiated by the binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursor cells. This interaction triggers a cascade of downstream signaling events, prominently involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways.[3][4][5]

Studies on Baohuoside I have shown that it can suppress RANKL-induced osteoclast differentiation by inhibiting the activation of both the MAPK (specifically ERK, JNK, and p38) and NF-κB signaling pathways.[3][4][5] This inhibition leads to the downregulation of key transcription factors for osteoclastogenesis, such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). Consequently, the expression of osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP), cathepsin K, and matrix metalloproteinase 9 (MMP-9), is reduced, leading to impaired osteoclast function and bone resorption.

Given the structural similarity between this compound and Baohuoside I, it is highly probable that this compound exerts its anti-osteoporotic effects through a similar mechanism involving the modulation of the RANKL-induced MAPK and NF-κB signaling pathways in osteoclast precursors.

Experimental Protocols

The following sections detail generalized experimental protocols commonly employed in the in vitro assessment of anti-osteoporotic agents. These methodologies are applicable for investigating the effects of this compound on osteoblast and osteoclast function.

Osteoblast Differentiation and Mineralization Assays

Alkaline phosphatase is an early marker of osteoblast differentiation.

-

Cell Culture: Seed osteoblastic precursor cells (e.g., MC3T3-E1) in a 96-well plate at a density of 1x10⁴ cells/well and culture in an osteogenic induction medium.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Assay:

-

After the desired incubation period, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells to release intracellular ALP.

-

Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction with a stop solution (e.g., NaOH).

-

Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the ALP activity.

-

Alizarin Red S staining is used to visualize the deposition of calcium, a marker of late-stage osteoblast differentiation and matrix mineralization.

-

Cell Culture and Treatment: Culture and treat osteoblastic cells with this compound as described for the ALP assay, typically for a longer duration (e.g., 14-21 days).

-

Staining Procedure:

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes.[6][7][8][9][10]

-

Wash the fixed cells with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[6][9]

-

Wash thoroughly with deionized water to remove excess stain.

-

Visualize the red-orange calcium deposits under a microscope.

-

Osteoclast Differentiation and Function Assays

TRAP is a characteristic enzyme expressed in high amounts by osteoclasts.

-

Cell Culture: Culture osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) in the presence of RANKL to induce differentiation.

-

Treatment: Co-treat the cells with various concentrations of this compound.

-

Staining Procedure:

-

After 4-6 days of culture, wash the cells with PBS and fix them. A common fixative is 10% neutral buffered formalin.[11][12][13]

-

Wash the fixed cells with deionized water.

-

Incubate the cells with a TRAP staining solution containing a substrate (e.g., Naphthol AS-MX phosphate) and a colorimetric reagent (e.g., Fast Red Violet LB salt) in a tartrate-containing buffer at 37°C.[11][12][13]

-

Wash the cells to stop the reaction.

-

Counterstain the nuclei (e.g., with hematoxylin) if desired.

-

Identify TRAP-positive (red/purple) multinucleated cells (osteoclasts) under a microscope.

-

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect the levels of specific proteins involved in signaling cascades.

-

Cell Culture and Treatment: Culture osteoclast precursors, stimulate with RANKL, and treat with this compound for various time points.

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p38, total p38, phospho-ERK, total ERK, phospho-IκBα, total IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound is a promising flavonoid with potential applications in the management of osteoporosis. While a complete physicochemical profile is not yet available in the public domain, its structural similarity to the well-studied Baohuoside I suggests a mechanism of action involving the inhibition of osteoclastogenesis through the MAPK and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound's therapeutic potential. Future research should focus on elucidating the complete physicochemical properties of this compound and confirming its precise molecular mechanisms of action in bone remodeling.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C33H40O15 | CID 5492427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss [frontiersin.org]

- 5. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. benchchem.com [benchchem.com]

- 9. sciencellonline.com [sciencellonline.com]

- 10. Alizarin Red S Staining Protocol for Calcium - IHC WORLD [ihcworld.com]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. urmc.rochester.edu [urmc.rochester.edu]

Unraveling the Cellular Mechanisms of Baohuoside I: A Technical Guide

A Note on Nomenclature: While this guide addresses the query on Baohuoside VII, the available scientific literature predominantly focuses on Baohuoside I (also known as Icariside II). Information regarding the specific cellular mechanisms of this compound is currently limited. Therefore, this document provides a comprehensive overview of the well-documented mechanism of action of Baohuoside I, a structurally related flavonoid with significant research supporting its therapeutic potential.

Baohuoside I is a flavonoid isolated from Epimedium koreanum Nakai that has demonstrated notable anti-inflammatory and anti-cancer activities.[1][2] Its primary mechanism of action revolves around the induction of apoptosis (programmed cell death) in cancer cells through the modulation of multiple key signaling pathways.

Core Mechanisms of Action

Baohuoside I exerts its cytotoxic effects on cancer cells primarily through the following interconnected pathways:

-

Induction of Apoptosis via the Mitochondrial Pathway: Baohuoside I triggers the intrinsic apoptotic pathway by increasing the production of reactive oxygen species (ROS).[2][3][4] This leads to a cascade of events including the dissipation of the mitochondrial membrane potential, an increased BAX/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[2][3][4] The released cytochrome c then activates caspase-9 and caspase-3, leading to the degradation of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[2][3][4]

-

Modulation of the MAPK Signaling Pathway: The overproduction of ROS induced by Baohuoside I activates downstream effectors of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][4] The activation of the ROS/MAPK pathway is a crucial component of Baohuoside I's cytotoxic effects.[2][4]

-

Inhibition of the mTOR Signaling Pathway: In pancreatic and glioma cancer cells, Baohuoside I has been shown to inhibit the mTOR signaling pathway.[5] It promotes the activation of AMPK, a cellular energy sensor, which in turn suppresses mTOR and its downstream target S6K1. This inhibition of the mTOR pathway contributes to the induction of apoptosis.[5]

-

Downregulation of the Wnt/β-catenin Signaling Pathway: Baohuoside I can inhibit the proliferation of esophageal carcinoma cells by downregulating the expression of β-catenin, Cyclin D1, and Survivin, key components of the Wnt/β-catenin signaling pathway.[2]

-

Inhibition of CXCR4 and NF-κB Activation: Baohuoside I acts as an inhibitor of the CXCR4 receptor and can suppress the activation of NF-κB in a dose-dependent manner.[6] This inhibition can suppress the invasion of cancer cells.[6]

Quantitative Data on Baohuoside I's Effects

The following tables summarize the quantitative data from various studies on the efficacy of Baohuoside I in different cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Time Point | Reference |

| A549 | Non-small cell lung cancer | 25.1 µM | 24 h | [6] |

| A549 | Non-small cell lung cancer | 11.5 µM | 48 h | [6] |

| A549 | Non-small cell lung cancer | 9.6 µM | 72 h | [6] |

| Eca109 | Esophageal squamous cell carcinoma | 4.8 µg/mL | 48 h | [6] |

| Various Leukemia and Solid Tumor Cell Lines | Leukemia and Solid Tumors | 2.8 - 7.5 µg/mL | Not Specified | [1] |

Table 1: IC50 Values of Baohuoside I in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| PANC-1 | Pancreatic Cancer | 20 µM Baohuoside I for 24h | Increased apoptosis from 0.024% to 4.97% | [5] |

| CFPAC-1 | Pancreatic Cancer | 50 µM Baohuoside I for 24h | Increased apoptosis from 2.13% to 8.42% | [5] |

Table 2: Pro-Apoptotic Effects of Baohuoside I.

Signaling Pathway Diagrams

Caption: Mitochondrial Apoptosis Pathway Induced by Baohuoside I.

Caption: ROS-Mediated MAPK Signaling Cascade Activated by Baohuoside I.

Caption: Baohuoside I-Mediated Inhibition of the mTOR Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

-

Cell Culture and Viability Assays:

-

Cell Lines: A549 (human non-small cell lung cancer), PANC-1 and CFPAC-1 (human pancreatic cancer), Eca-109 (human esophageal squamous cell carcinoma).[2][5]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of Baohuoside I for specified time periods. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

-

Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are treated with Baohuoside I, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry.[2][5] Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

-

dUTP Nick End Labeling (TUNEL) Assay: This assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and then incubated with a TUNEL reaction mixture. The fluorescently labeled DNA fragments are then visualized by fluorescence microscopy or quantified by flow cytometry.[2]

-

Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are assessed using fluorescent dyes like JC-1. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The shift in fluorescence is measured by flow cytometry or fluorescence microscopy.[7]

-

-

Western Blotting:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-AMPK, p-mTOR, etc.), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

-

Flow Cytometry for Cell Cycle Analysis:

-

Sample Preparation: Cells treated with Baohuoside I are harvested, washed with PBS, and fixed in cold 75% ethanol.[1]

-

Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.[1]

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

-

-

Reactive Oxygen Species (ROS) Detection:

-

DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is then measured by flow cytometry or a fluorescence microplate reader.[7]

-

This technical guide provides a detailed overview of the molecular mechanisms through which Baohuoside I exerts its anti-cancer effects, supported by quantitative data, signaling pathway diagrams, and a summary of key experimental protocols. The multi-targeted nature of Baohuoside I highlights its potential as a promising candidate for further investigation in cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CAS 113558-15-9 | Baohuoside I [phytopurify.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactive oxygen species-mediated mitochondrial pathway is involved in Baohuoside I-induced apoptosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baohuoside I Inhibits the Proliferation of Pancreatic Cancer Cells via mTOR/S6K1-Caspases/Bcl2/Bax Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Baohuoside VII and its Closely Related Analogue, Baohuoside I

However, a wealth of information exists for the closely related and extensively studied compound, Baohuoside I (also known as Icariside II ). Baohuoside I is a major metabolite of other primary flavonoids found in Epimedium, such as Icariin, and is considered a key contributor to the plant's pharmacological effects. Due to its superior bioavailability compared to its precursors, it is a focal point of pharmacokinetic research.

This guide will provide a comprehensive overview of the bioavailability and pharmacokinetics of Baohuoside I as a well-documented analogue, adhering to the requested technical depth and format. This information will be of significant value to researchers and drug development professionals working with flavonoids from the Epimedium genus.

Introduction to Baohuoside I (Icariside II)

Baohuoside I is a flavonoid glycoside that has demonstrated a range of pharmacological activities, including anti-osteoporosis, anti-tumor, and neuroprotective effects. It is formed through the deglycosylation of Icariin, a major active component of Herba Epimedii. This metabolic conversion is a critical step in its bioavailability, as Baohuoside I exhibits better absorption characteristics than its parent compounds due to its lower polarity[1][2].

Bioavailability and Pharmacokinetics of Baohuoside I

The bioavailability and pharmacokinetic profile of Baohuoside I have been investigated in both animal models and humans, primarily after the administration of Epimedium extracts or its precursor, Icariin.

Oral Bioavailability

Baohuoside I demonstrates significantly higher oral bioavailability compared to Icariin. Studies in rats have shown that a substantial portion of orally administered Icariin is converted to Baohuoside I by intestinal microflora, leading to its detection in plasma[1]. The relative bioavailability of Baohuoside I can be further enhanced through formulation strategies, such as the use of nanoscale phospholipid complexes, which have been shown to increase the area under the curve (AUC) by up to 342% compared to the free form[3][4].

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Baohuoside I observed in various studies.

Table 1: Pharmacokinetic Parameters of Baohuoside I in Rats after Oral Administration of Epimedium Extract

| Dose of Extract (mg/kg) | Cmax (µM) | Tmax (h) |

| 100 | Undisclosed | 0.5 - 1 |

| 300 | Undisclosed | 0.5 - 1 |

| 600 | Undisclosed | 0.5 - 1 |

| Data derived from a study in ovariectomized rats, where Baohuoside I (Icariside II) was one of the measured metabolites[5]. |

Table 2: Pharmacokinetic Parameters of Baohuoside I (Icariside II) in Humans after Oral Administration of Epimedium Extract

| Dose of Extract (mg) | Cmax (ng/mL) | Tmax (h) | AUC₀→∞ (h*ng/mL) |

| 370 | Undisclosed | 4.1 - 4.3 | Undisclosed |

| 740 | Undisclosed | 4.1 - 4.3 | Undisclosed |

| 1110 | Undisclosed | 4.1 - 4.3 | 23.0 (Median) |

| Data from a study in healthy male subjects. Icariside II was a principal metabolite detected[6][7]. |

Table 3: Pharmacokinetic Parameters of Baohuoside I in Rats after Oral Administration of Baohuoside I

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC₀→∞ (mg·min/L) | Relative Bioavailability (%) |

| Free Baohuoside I | 50 | 296.32 | 50 | Undisclosed | 100 |

| Phospholipid Complex (227.3 µm) | 50 | 525.37 | 52.5 | 146.98 | 208 |

| Nanoscale Phospholipid Complex (81 nm) | 50 | Undisclosed | Undisclosed | Undisclosed | 342 |

| Data from a study evaluating the effect of phospholipid complexes on Baohuoside I absorption[3]. |

Metabolism of Baohuoside I

Baohuoside I is a key intermediate in the metabolism of several more complex flavonoids from Epimedium. The primary metabolic pathway involves the enzymatic hydrolysis of sugar moieties from precursor compounds by intestinal flora.

Metabolic Pathway of Icariin to Baohuoside I

The conversion of Icariin to Baohuoside I is a critical step for its absorption. This process is primarily carried out by the enzymes of the intestinal microflora.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of Baohuoside I.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Baohuoside I after oral administration.

Animals: Male Sprague-Dawley rats.

Drug Administration:

-

A single oral dose of Baohuoside I (e.g., 50 mg/kg) or an Epimedium extract is administered by gavage.

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, 240, 360, 480, and 720 minutes) post-dosing[3].

-

Samples are collected into heparinized tubes and centrifuged to separate the plasma.

Sample Analysis:

-

Plasma concentrations of Baohuoside I and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

Human Pharmacokinetic Study

Objective: To assess the safety and pharmacokinetics of Baohuoside I (as a metabolite) after oral administration of a standardized Epimedium extract.

Study Design: Randomized, placebo-controlled trial.

Subjects: Healthy male volunteers.

Drug Administration:

-

A single oral dose of a standardized Epimedium prenylflavonoid extract (e.g., 370, 740, or 1110 mg) is administered[6][7].

Blood Sampling:

-

Serum samples are collected over a 48-hour period at specified intervals.

Sample Analysis:

-

Serum concentrations of Baohuoside I and other relevant metabolites are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[6][7].

Pharmacokinetic Analysis:

-

Non-compartmental pharmacokinetic modeling is used to determine parameters such as Tmax and AUC[6][7].

Conclusion

While direct pharmacokinetic data for Baohuoside VII remains elusive, the comprehensive research on its analogue, Baohuoside I, provides valuable insights for researchers in the field. Baohuoside I exhibits favorable pharmacokinetic properties, particularly its enhanced bioavailability following the metabolism of precursor flavonoids. The methodologies outlined in this guide for the study of Baohuoside I can serve as a robust framework for future investigations into the ADME profiles of this compound and other related flavonoids. Further studies are warranted to elucidate the specific pharmacokinetic characteristics of this compound to fully understand its therapeutic potential.

References

- 1. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of a nanoscale baohuoside I-phospholipid complex and determination of its absorption: in vivo and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of prenylflavonoids and correlations with the dynamics of estrogen action in sera following ingestion of a standardized Epimedium extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Prenylflavonoids following Oral Ingestion of Standardized Epimedium Extract in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Biological Activities of Baohuoside VII: A Review of Current Research

A comprehensive review of the scientific literature reveals a notable scarcity of in vitro studies on the biological activities of Baohuoside VII. While its presence has been identified in plant species such as Epimedium pubescens, detailed investigations into its specific effects on a cellular level are not extensively documented.[1] This stands in contrast to the closely related compound, Baohuoside I (also known as Icariside II), which has been the subject of numerous in vitro studies exploring its potential therapeutic properties.

One study notes that this compound, along with other compounds, can be produced from the biotransformation of major components of Epimedium koreanum and that these transformed products exhibit significant anti-osteoporosis activities in vivo.[2] However, this research does not provide specific in vitro data on its mechanisms of action.

Given the limited availability of in vitro data for this compound, this technical guide will instead focus on the well-documented in vitro biological activities of the structurally similar and more extensively researched compound, Baohuoside I . The information presented for Baohuoside I can serve as a valuable reference point for researchers interested in the potential activities of other related flavonoid glycosides.

In Vitro Biological Activities of Baohuoside I (Icariside II)

Baohuoside I has demonstrated a wide range of biological activities in various in vitro models, including anticancer, anti-inflammatory, and immunomodulatory effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Baohuoside I across different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Baohuoside I

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| A549 | Non-small cell lung cancer | 18.28 µg/mL | Not Specified | [3] |

| A549 | Non-small cell lung cancer | 25.1 µM | 24 h | [4] |

| A549 | Non-small cell lung cancer | 11.5 µM | 48 h | [4] |

| A549 | Non-small cell lung cancer | 9.6 µM | 72 h | [4] |

| Eca109 | Esophageal squamous cell carcinoma | 4.8 µg/mL | 48 h | [4] |

| Various Leukemia and Solid Tumor Cell Lines | Leukemia and Solid Tumors | 2.8 - 7.5 µg/mL | Not Specified | [5] |

Cell Viability Assay (MTT Assay): [6]

-

Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 1 × 10^5 cells/mL and incubated for 24 hours.

-

The cells are then treated with varying concentrations of Baohuoside I for specified durations (e.g., 24, 48, 72 hours).

-

Following treatment, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining): [7]

-

Cells are treated with Baohuoside I for a specified time.

-

Both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Baohuoside I has been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of several key signaling pathways.

ROS/MAPK Pathway: Baohuoside I can induce the over-production of reactive oxygen species (ROS), which in turn activates the MAPK (mitogen-activated protein kinase) signaling cascade, including JNK and p38 MAPK, leading to apoptosis.[4][5]

References

- 1. This compound | C33H40O15 | CID 5492427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS:119730-89-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. In vitro immunopharmacological profile of the plant flavonoid baohuoside-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. CAS 113558-15-9 | Baohuoside I [phytopurify.com]

Baohuoside VII: A Technical Guide for Osteoporosis and Bone Regeneration Research

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The underlying pathology often involves an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1][2] Consequently, therapeutic strategies for osteoporosis often target the inhibition of osteoclast formation and function.[1][3] Natural compounds are a promising source for the development of new anti-osteoporotic drugs. Baohuoside VII, a flavonoid glycoside, has emerged as a compound of interest in this field. This technical guide provides a comprehensive overview of the research on this compound's role in osteoporosis and bone regeneration, with a focus on its mechanism of action, experimental data, and detailed protocols for researchers.

In Vitro Efficacy of this compound

In vitro studies have demonstrated that this compound (BS) effectively inhibits osteoclastogenesis in a dose-dependent manner without exhibiting cytotoxicity to bone marrow monocytes (BMMs).[4]

Effects on Osteoclast Differentiation and Function

This compound has been shown to suppress the differentiation of BMMs into mature osteoclasts. This is evidenced by a reduction in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells.[4] Furthermore, this compound impairs the bone-resorbing function of mature osteoclasts, as demonstrated by a decrease in the area of resorption pits on bone-mimicking surfaces.[3] The formation of the F-actin ring, a critical cytoskeletal structure for osteoclast function, is also disrupted by this compound treatment.[3]

Quantitative Data from In Vitro Studies

Table 1: Effect of this compound on Osteoclast-Related Gene Expression

| Gene | Treatment | Result |

| NFATc1 | This compound | Markedly suppressed mRNA and protein expression[4] |

| TRAP | This compound | Markedly suppressed mRNA and protein expression[4] |

| Cathepsin K | This compound | Markedly suppressed mRNA and protein expression[4] |

| RANK | This compound | Markedly suppressed mRNA expression[4] |

| uPAR | This compound | Significantly downregulated mRNA and protein expression[4] |

In Vivo Efficacy of this compound

The anti-osteoporotic potential of this compound has been validated in an ovariectomy (OVX)-induced osteoporosis mouse model, which mimics postmenopausal osteoporosis.[4]

Effects on Bone Microarchitecture

Micro-computed tomography (micro-CT) analysis of the distal femur in OVX mice treated with this compound revealed a significant attenuation of bone loss.[4] Treatment with this compound led to improvements in key bone morphometric parameters compared to the untreated OVX group.

Quantitative Data from In Vivo Studies

Table 2: Effect of this compound on Bone Microarchitecture in OVX Mice

| Parameter | OVX Group | OVX + this compound Group |

| Bone Volume/Total Volume (BV/TV) | Decreased | Increased[4] |

| Trabecular Number (Tb.N) | Decreased | Increased[4] |

| Trabecular Thickness (Tb.Th) | Decreased | Increased[4] |

| Trabecular Separation (Tb.Sp) | Increased | Decreased[4] |

| Number of Osteoclasts per Bone Surface (N. Oc/BS) | Increased | Decreased[3] |

Table 3: Effect of this compound on Serum Bone Turnover Markers in OVX Mice

| Marker | Marker Type | OVX Group | OVX + this compound Group |

| β-CTX | Resorption | Increased | Decreased[3] |

| CTX-I | Resorption | Increased | Decreased[3] |

| PINP | Formation | Decreased | Increased[3] |

| OPN | Formation | Decreased | Increased[3] |

| ON | Formation | Decreased | Increased[3] |

| OCN | Formation | Decreased | Increased[3] |

| uPAR | Increased | Decreased[3] |

Mechanism of Action: Signaling Pathways

This compound exerts its inhibitory effects on osteoclastogenesis by modulating key signaling pathways, primarily the MAPK and NF-κB pathways, which are crucial for RANKL-induced osteoclast differentiation.[1][4]

Inhibition of MAPK and NF-κB Signaling

Receptor activator of nuclear factor-κB ligand (RANKL) is a critical cytokine for osteoclast formation, function, and survival.[5] The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[4] this compound has been shown to suppress the RANKL-induced phosphorylation of key components of these pathways, including ERK, JNK, and p38 (MAPK pathway), and P65 and IκBα (NF-κB pathway).[3][4] This inhibition prevents the activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells cytoplasmic 1 (NFATc1).[4]

References

- 1. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss [frontiersin.org]

- 4. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteoprotegerin and RANKL regulate bone resorption, density, geometry and strength - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Potential of Baohuoside VII: A Technical Guide for Researchers

A comprehensive overview of the current, albeit limited, understanding of Baohuoside VII's cardioprotective mechanisms, drawing insights from closely related flavonoid compounds.

Disclaimer: Direct experimental evidence for the cardioprotective effects of this compound is currently scarce in publicly available scientific literature. This guide synthesizes information on the well-studied, structurally related flavonoid, Baohuoside I (also known as Icariside II), and other cardioprotective flavonoids to build a strong theoretical framework and guide future research into the therapeutic potential of this compound for cardiovascular diseases.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, including cardioprotection.[1] this compound, a flavonoid glycoside isolated from Herba Epimedii, is structurally similar to more extensively studied compounds like Baohuoside I.[2][3] While direct evidence is limited, the established cardioprotective activities of related flavonoids suggest that this compound may exert beneficial effects on the cardiovascular system through various mechanisms, including anti-apoptotic, antioxidant, and anti-inflammatory actions. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential cardioprotective effects of this compound, based on the mechanisms elucidated for its analogues.

Potential Mechanisms of Cardioprotection

The cardioprotective effects of flavonoids are multifaceted, often involving the modulation of key signaling pathways that regulate cellular survival, oxidative stress, and inflammation.[4] Based on data from Baohuoside I and other related compounds, the potential cardioprotective mechanisms of this compound are hypothesized to involve the following pathways.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, of cardiomyocytes is a critical contributor to the pathophysiology of various heart diseases, including myocardial infarction and heart failure.[5] Baohuoside I has been shown to induce apoptosis in cancer cells through the modulation of the mTOR and MAPK signaling pathways.[6] In the context of cardioprotection, these pathways are also crucial. For instance, the PI3K/Akt signaling pathway, which is upstream of mTOR, is a well-established pro-survival pathway in cardiomyocytes.[5][7] It is plausible that this compound could protect cardiomyocytes from apoptosis by activating the PI3K/Akt pathway, thereby inhibiting downstream apoptotic effectors.

The anti-apoptotic mechanism likely involves:

-

Modulation of Bcl-2 family proteins: Increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax).[8]

-

Inhibition of Caspase Activity: Preventing the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and cell death.[8]

-

Preservation of Mitochondrial Integrity: Maintaining the mitochondrial membrane potential and preventing the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[8]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a pivotal role in the pathogenesis of cardiovascular diseases.[9] Flavonoids are renowned for their antioxidant properties.[4] The potential antioxidant mechanisms of this compound may include:

-

Direct ROS Scavenging: Neutralizing free radicals through its polyphenolic structure.

-

Upregulation of Endogenous Antioxidant Enzymes: Activating the Nrf2 signaling pathway, a master regulator of the antioxidant response.[1][10] Activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[9]

Anti-Inflammatory Effects

Inflammation is a key process in the development and progression of atherosclerosis and contributes to myocardial injury following ischemia-reperfusion.[11] Flavonoids, including Baohuoside I, have demonstrated anti-inflammatory properties.[6] The potential anti-inflammatory actions of this compound in a cardiac setting could be mediated by:

-

Inhibition of Pro-inflammatory Cytokine Production: Suppressing the expression and release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulation of Inflammatory Signaling Pathways: Inhibiting key inflammatory pathways like the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways.[12]

Key Signaling Pathways

The potential cardioprotective effects of this compound are likely orchestrated by a complex interplay of intracellular signaling pathways. Based on the actions of related flavonoids, the following pathways are of significant interest for future investigation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and metabolism in cardiomyocytes.[7][13] Activation of this pathway is a critical component of cardioprotection against ischemia-reperfusion injury.[13] It is hypothesized that this compound may activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins and activates pro-survival transcription factors.

Caption: PI3K/Akt signaling pathway potentially activated by this compound.

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of cellular resistance to oxidative stress.[1][14] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes.

Caption: Nrf2-mediated antioxidant response pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, plays a complex role in cardiomyocyte function and survival.[12][15] While sustained activation of JNK and p38 is often associated with apoptosis and adverse cardiac remodeling, the ERK pathway is generally considered pro-survival.[12] Baohuoside I has been shown to modulate MAPK signaling in cancer cells.[6] The specific effects of this compound on these pathways in cardiomyocytes require investigation.

Caption: Overview of the MAPK signaling pathways in cardiomyocytes.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the cardioprotective effects of this compound, based on common methodologies used for other flavonoids.

In Vitro Studies

-

Cell Culture: H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes are commonly used cell lines for in vitro cardiac studies.[8][16]

-

Induction of Injury:

-

Oxidative Stress: Cells can be exposed to hydrogen peroxide (H₂O₂) or a combination of xanthine and xanthine oxidase to induce oxidative stress.[8][17]

-

Hypoxia/Reoxygenation (H/R): To mimic ischemia-reperfusion injury, cells are subjected to a period of hypoxia (e.g., in a hypoxic chamber with low oxygen) followed by reoxygenation (return to normal culture conditions).[18]

-

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before the induction of injury.

-

Assessment of Cardioprotection:

-

Cell Viability: Assessed using MTT or LDH release assays.

-

Apoptosis: Measured by TUNEL staining, Annexin V/PI flow cytometry, and Western blot analysis of caspase-3 cleavage and Bcl-2/Bax ratio.[8]

-

Oxidative Stress: Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes (SOD, catalase, GPx) can be measured using commercially available kits.[16]

-

Mitochondrial Function: Mitochondrial membrane potential can be assessed using JC-1 staining.[3]

-

Western Blot Analysis: To determine the activation (phosphorylation) of key signaling proteins in the PI3K/Akt, Nrf2, and MAPK pathways.

-

In Vivo Studies

-

Animal Models:

-

Myocardial Ischemia-Reperfusion (I/R) Injury: This is a common model to study the effects of compounds on infarct size and cardiac function. It is typically induced in rats or mice by ligating a coronary artery (e.g., the left anterior descending artery) for a period (e.g., 30-45 minutes) followed by the removal of the ligature to allow reperfusion.[19]

-

-

Drug Administration: this compound can be administered via oral gavage or intraperitoneal injection at various doses for a specified period before the induction of I/R injury.[20]

-

Assessment of Cardioprotection:

-

Infarct Size Measurement: The heart is excised, sectioned, and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[19]

-

Cardiac Function: Echocardiography is used to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS) before and after I/R injury.

-

Biochemical Markers of Cardiac Injury: Serum levels of creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

-

Histological Analysis: Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial morphology and with Masson's trichrome to evaluate fibrosis.

-

Immunohistochemistry and Western Blot Analysis: To examine the expression and activation of signaling proteins in the heart tissue.

-

Caption: General experimental workflow for investigating cardioprotective effects.

Quantitative Data from Related Flavonoids

The following tables summarize quantitative data from studies on Baohuoside I and other relevant flavonoids, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Effects of Related Flavonoids on Cardiomyocytes

| Compound | Cell Line | Injury Model | Concentration | Outcome | Reference |

| Baohuoside I | A549 (Lung Cancer) | - | 25.1 µM (IC50 at 24h) | Inhibition of cell viability | [21] |

| Baohuoside I | HL-7702 | - | 1, 4, 32 µg/mL | Decreased mitochondrial membrane potential | [3] |

| Naringenin-7-O-glucoside | H9c2 | Doxorubicin | 10, 20, 40 µM | Increased cell viability, increased HO-1 and Bcl-2 | [22] |

| Cynaroside | H9c2 | H₂O₂ | - | Reduced apoptosis, increased SOD, GPx, Catalase | [8] |

Table 2: In Vivo Effects of Related Flavonoids on Cardiac Function

| Compound | Animal Model | Injury Model | Dosage | Outcome | Reference |

| Salidroside | Rat | Myocardial I/R | 20, 40 mg/kg | Reduced infarct size, suppressed apoptosis, decreased TNF-α, IL-1β, IL-6 | [19] |

| Total Flavonoids of Seabuckthorn | - | Doxorubicin-induced cardiotoxicity | - | Protective effect through antioxidant activity | [23] |

Conclusion and Future Directions

While direct experimental data on the cardioprotective effects of this compound are currently lacking, the extensive research on its structural analogue, Baohuoside I, and other flavonoids provides a strong rationale for its investigation as a potential therapeutic agent for cardiovascular diseases. The likely mechanisms of action include the modulation of key signaling pathways involved in apoptosis, oxidative stress, and inflammation, such as the PI3K/Akt, Nrf2, and MAPK pathways.

Future research should focus on:

-

Directly investigating the effects of this compound in established in vitro and in vivo models of cardiac injury.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound in cardiomyocytes.

-

Conducting pharmacokinetic and toxicological studies to assess its safety and bioavailability.

-

Comparing the cardioprotective efficacy of this compound with its aglycone and other related flavonoids.

By systematically addressing these research questions, the scientific community can uncover the full therapeutic potential of this compound and pave the way for its development as a novel cardioprotective agent.

References

- 1. Targeting the Nrf2 pathway against cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C33H40O15 | CID 5492427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of flavonoids in ischemic heart disease: Cardioprotective effects and mechanisms against myocardial ischemia and reperfusion injury [pubmed.ncbi.nlm.nih.gov]

- 5. The cardioprotection of the insulin-mediated PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. d-nb.info [d-nb.info]

- 8. Protective effects of cynaroside against H₂O₂-induced apoptosis in H9c2 cardiomyoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidants in Cardiovascular Health: Implications for Disease Modeling Using Cardiac Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]

- 11. Inflammation and cardiovascular disease: From mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cardioprotection by PI3K-mediated signaling is required for anti-arrhythmia and myocardial repair in response to ischemic preconditioning in infarcted pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Protective effect of naringenin-7-O-glucoside against oxidative stress induced by doxorubicin in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Grape seed polyphenols protect cardiac cells from apoptosis via induction of endogenous antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The cardioprotective effect of salidroside against myocardial ischemia reperfusion injury in rats by inhibiting apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Protective effects of naringenin-7-O-glucoside on doxorubicin-induced apoptosis in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Flavonoids from Hippophae rhamnoides Linn. Revert Doxorubicin-Induced Cardiotoxicity through Inhibition of Mitochondrial Dysfunction in H9c2 Cardiomyoblasts In Vitro [mdpi.com]

In-Depth Technical Guide to the Anti-inflammatory Properties of Baohuoside VII

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of Baohuoside I (also known as Icariside II). However, there is a significant lack of available research specifically on Baohuoside VII. This guide will therefore focus on the well-established anti-inflammatory activities of Baohuoside I as a representative molecule of the Baohuoside class, operating under the assumption that its mechanisms may provide insights into the potential properties of this compound. All data and protocols presented herein pertain to Baohuoside I.

Introduction

Baohuoside I, a flavonoid glycoside isolated from plants of the Epimedium genus, has demonstrated potent anti-inflammatory effects in numerous preclinical studies. Its therapeutic potential stems from its ability to modulate key signaling pathways that are central to the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Baohuoside I, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanisms of Anti-inflammatory Action

Baohuoside I exerts its anti-inflammatory effects by intervening in several critical signaling cascades. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NLRP3 inflammasome.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators. Baohuoside I has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65 and suppressing the expression of downstream targets like iNOS, COX-2, and various pro-inflammatory cytokines.[1]

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation.[2] These kinases are activated by extracellular stimuli and in turn regulate the expression of inflammatory mediators. Baohuoside I has been observed to modulate the phosphorylation of key MAPK proteins, although the precise effects can be context-dependent.[3] By interfering with MAPK signaling, Baohuoside I can further reduce the production of pro-inflammatory cytokines and enzymes.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18, through the activation of caspase-1.[4] Baohuoside I has been found to significantly suppress the activation of the NLRP3 inflammasome.[4] This is achieved by downregulating the expression of key components of the inflammasome complex, including NLRP3, ASC, and pro-caspase-1, thus inhibiting the subsequent release of mature IL-1β.[4]

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of Baohuoside I from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of Baohuoside I

| Cell Line | Inflammatory Stimulus | Measured Parameter | Effective Concentration/IC50 | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) Production | Significant inhibition at concentrations < 1 µg/mL | [5] |

| RAW 264.7 Macrophages | LPS | TNF-α, IL-6 Secretion | Dose-dependent reduction | [6] |

| HepG2 Cells | Palmitic Acid (PA) | Cell Viability | Concentration-dependent promotion (5-20 µM) | [7] |

| MIN6 Cells | Palmitic Acid (PA) | Cell Viability | Concentration-dependent promotion (5-20 µM) | [7] |

| BV2 Microglia | LPS | Pyroptosis-related proteins (NLRP3, ASC, pro-Caspase-1, IL-1β) | Significant downregulation | [4] |

| Human Lymphocytes | Mitogens | Lymphocyte Transformation | Significant suppression at < 1 µg/mL | [5] |

Table 2: In Vivo Anti-inflammatory and Related Activities of Baohuoside I

| Animal Model | Condition | Dosage | Outcome | Reference |

| db/db Mice | Type 2 Diabetes | 10, 20, 40 mg/kg for 7 weeks | Reduced inflammatory cytokines and oxidative stress | [7] |

| LPS-induced Mouse Model of Parkinson's Disease | Neuroinflammation | Intragastric administration | Reduced pro-inflammatory cytokine expression | [4] |

| Rats with Hippocampal Aβ Injection | Neuroinflammation and Cognitive Impairment | 20 mg/kg | Suppressed microglial and astrocytic activation; inhibited expression of IL-1β, TNF-α, COX-2, and iNOS | [8] |

| Rat Heart Allograft Model | Allograft Rejection | Not specified | Prevention of rejection | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Baohuoside I.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the in vitro anti-inflammatory potential of a compound.[6]

1. Cell Culture:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well for nitric oxide and cytokine assays, or in 6-well plates at 1 x 10^6 cells/well for Western blot analysis. Allow cells to adhere for 24 hours.

2. Cell Viability Assay (MTT Assay):

-

Treat cells with various concentrations of Baohuoside I (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours to determine non-toxic concentrations.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure absorbance at 570 nm. Use concentrations that show high cell viability for subsequent experiments.

3. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat the cells with non-toxic concentrations of Baohuoside I for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.

4. Cytokine Measurement (ELISA):

-

Collect cell culture supernatant after treatment with Baohuoside I and LPS as described above.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathways:

-

After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, iNOS, COX-2, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.[10][11]

1. Animals:

-

Use male Wistar rats or Swiss albino mice, weighing approximately 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

2. Experimental Procedure:

-

Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac sodium), and Baohuoside I treatment groups at various doses.

-

Administer Baohuoside I (or vehicle/standard drug) orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

3. Data Analysis:

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Baohuoside I and a typical experimental workflow.

Caption: NF-κB Signaling Pathway Inhibition by Baohuoside I.

Caption: MAPK Signaling Pathway Modulation by Baohuoside I.

Caption: NLRP3 Inflammasome Inhibition by Baohuoside I.

Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of Baohuoside I, which are mediated through the modulation of the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Baohuoside-class compounds. While direct evidence for this compound is currently lacking, the comprehensive understanding of Baohuoside I's activity suggests a promising area for future investigation into other related flavonoids. Further research is warranted to elucidate the specific anti-inflammatory profile of this compound and to translate these preclinical findings into potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Potential effects of icariin, the Epimedium-derived bioactive compound in the treatment of COVID‐19: a hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Baohuoside I suppresses the NLRP3 inflammasome activation via targeting GPER to fight against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro immunopharmacological profile of the plant flavonoid baohuoside-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Icariside II Exerts Anti-Type 2 Diabetic Effect by Targeting PPARα/γ: Involvement of ROS/NF-κB/IRS1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baohuoside-1, a novel immunosuppressive molecule, inhibits lymphocyte activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

The Role of Polyphyllin VII in the Modulation of MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyphyllin VII (PP7), a steroidal saponin derived from the plant Paris polyphylla, has garnered significant attention for its potent anti-inflammatory and anticancer properties. Emerging evidence strongly indicates that a key mechanism underlying these therapeutic effects is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This technical guide provides an in-depth analysis of the current understanding of how Polyphyllin VII interacts with and regulates the MAPK cascade, offering valuable insights for researchers and professionals in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling interactions.

Introduction to MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a series of evolutionarily conserved, intracellular signaling cascades that play a pivotal role in regulating a wide array of cellular processes. These include cell proliferation, differentiation, inflammation, and apoptosis. The three major well-characterized MAPK pathways are:

-

Extracellular signal-regulated kinase (ERK) pathway: Primarily involved in cell growth, proliferation, and differentiation.

-

c-Jun N-terminal kinase (JNK) pathway: Predominantly activated by stress stimuli and is involved in inflammation and apoptosis.

-

p38 MAPK pathway: Also activated by stress and inflammatory cytokines, playing a crucial role in inflammation and apoptosis.

Dysregulation of these pathways is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory disorders, making them attractive targets for therapeutic intervention.

Polyphyllin VII as a Modulator of MAPK Signaling

Polyphyllin VII has been shown to exert its biological effects by intervening in the MAPK signaling cascade. Studies have demonstrated that PP7 can inhibit the phosphorylation of key kinases within the ERK, JNK, and p38 pathways, thereby downregulating their activity.[1][2] This inhibitory action disrupts the downstream signaling events that contribute to inflammation and cancer progression.

Anti-inflammatory Effects

In the context of inflammation, Polyphyllin VII has been observed to suppress the production of pro-inflammatory mediators. This is achieved, in part, by inhibiting the activation of the MAPK pathways in immune cells such as macrophages.[2][3] Specifically, PP7 has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38.[2]

Anticancer Activity

The anticancer properties of Polyphyllin VII are also linked to its modulation of MAPK signaling. In various cancer cell lines, PP7 has been found to induce apoptosis and inhibit cell proliferation by suppressing the MAPK/ERK pathway.[4][5] One identified mechanism for this inhibition is the downregulation of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that acts upstream of Ras and the subsequent ERK cascade.[4] Furthermore, the activation of JNK and p38 pathways by PP7 has been associated with the induction of apoptosis in liver cancer cells.[6]

Quantitative Data on Polyphyllin VII Activity

The following table summarizes the available quantitative data regarding the effects of Polyphyllin VII on cell viability and its modulation of MAPK signaling.

| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| U87-MG (Glioma) | CCK-8 | Cell Viability | IC50: 4.24 ± 0.87 µM (24h) | [7] |

| U251 (Glioma) | CCK-8 | Cell Viability | IC50: 2.17 ± 0.14 µM (24h) | [7] |

| HepG2 (Hepatocellular Carcinoma) | MTT | Cell Viability | IC50: 1.32 ± 0.04 µM (24h) | [8] |

| RAW264.7 (Macrophage) | Western Blot | p-ERK, p-JNK, p-p38 | Inhibition observed at 0.75-1.50 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Polyphyllin VII and MAPK signaling.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages, HepG2 human hepatocellular carcinoma cells, and various breast cancer cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Polyphyllin VII is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treating the cells. For inflammatory studies, cells are often pre-treated with PP7 for a specific duration before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Western Blotting for MAPK Phosphorylation

Western blotting is a crucial technique to assess the phosphorylation status of MAPK pathway proteins.[2][4][6]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to evaluate the effect of Polyphyllin VII on cell proliferation and viability.[6]

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Polyphyllin VII for different time points (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: Polyphyllin VII inhibits MAPK signaling pathways.

Caption: Anticancer mechanism of Polyphyllin VII via MAPK.

Experimental Workflow Diagram

Caption: Standard workflow for Western blotting analysis.

Conclusion and Future Directions

Polyphyllin VII has emerged as a promising natural compound with significant therapeutic potential, largely attributed to its ability to modulate the MAPK signaling pathways. Its inhibitory effects on ERK, JNK, and p38 signaling provide a strong rationale for its anti-inflammatory and anticancer activities. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to further investigate the mechanisms of action of Polyphyllin VII and to explore its potential in preclinical and clinical settings.

Future research should focus on elucidating the precise molecular interactions between Polyphyllin VII and the components of the MAPK cascade. Investigating its efficacy and safety in in vivo models of cancer and inflammatory diseases will be crucial for its translation into clinical applications. Furthermore, exploring potential synergistic effects of Polyphyllin VII with existing therapeutic agents could open new avenues for combination therapies.

Note: While the user's initial query was about Baohuoside VII, extensive literature searches did not yield specific information on its role in MAPK signaling. However, a significant body of research exists for Polyphyllin VII, a structurally related compound, and its effects on these pathways. Therefore, this guide has focused on Polyphyllin VII to provide a comprehensive and data-supported resource.

References

- 1. Natural Polyphyllins (I, II, D, VI, VII) Reverses Cancer Through Apoptosis, Autophagy, Mitophagy, Inflammation, and Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro and In Vivo Anti-Inflammatory Effects of Polyphyllin VII through Downregulating MAPK and NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphyllin VII Promotes Apoptosis in Breast Cancer by Inhibiting MAPK/ERK Signaling Pathway through Downregulation of SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

- 6. Polyphyllin VII induces apoptosis in HepG2 cells through ROS-mediated mitochondrial dysfunction and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]